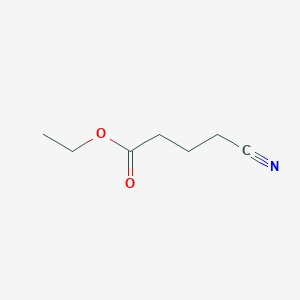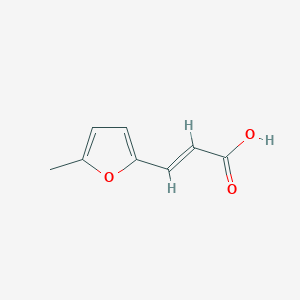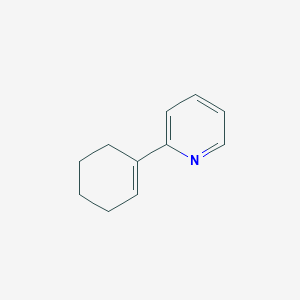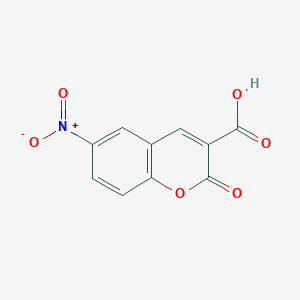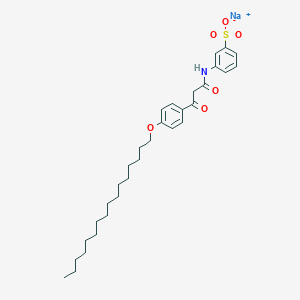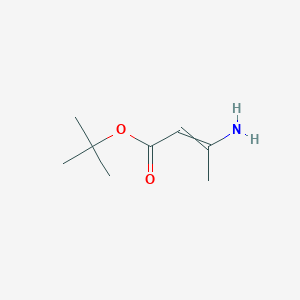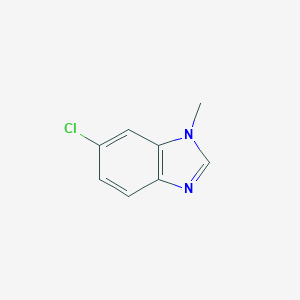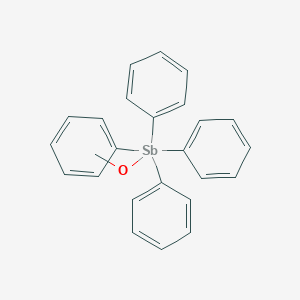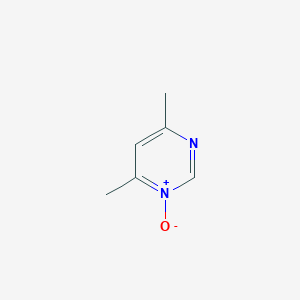
4,6-Dimethyl-1-oxidopyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-oxidopyrimidin-1-ium (DMPO) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. DMPO is a spin trap that can react with free radicals and form stable adducts, which can be detected by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been widely used in scientific research as a spin trap to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium can trap a wide range of free radicals, including superoxide, hydroxyl radical, alkoxyl radical, and lipid peroxyl radical.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-1-oxidopyrimidin-1-ium involves the reaction of the nitroxide group with a free radical to form a stable nitroxide radical adduct. The reaction is reversible, and the nitroxide radical adduct can be detected by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-1-oxidopyrimidin-1-ium has been shown to have antioxidant properties and can scavenge free radicals in biological systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has also been shown to protect cells from oxidative stress and apoptosis induced by reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dimethyl-1-oxidopyrimidin-1-ium is a stable and non-toxic compound that can be easily synthesized and purified. 4,6-Dimethyl-1-oxidopyrimidin-1-ium is also a highly specific spin trap that can selectively trap free radicals in various biological and chemical systems. However, 4,6-Dimethyl-1-oxidopyrimidin-1-ium has a relatively short half-life and can react with other molecules in biological systems, which may affect its specificity and sensitivity.
Direcciones Futuras
There are several future directions for the research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium. First, the development of new spin traps with improved sensitivity and specificity for specific free radicals is needed. Second, the application of 4,6-Dimethyl-1-oxidopyrimidin-1-ium in vivo studies to investigate the role of free radicals in various diseases is needed. Third, the combination of 4,6-Dimethyl-1-oxidopyrimidin-1-ium with other techniques, such as mass spectrometry and imaging techniques, can provide more detailed information on free radical reactions in biological systems.
Conclusion
In conclusion, 4,6-Dimethyl-1-oxidopyrimidin-1-ium is a spin trap that has been widely used in scientific research to study free radical reactions in various biological and chemical systems. 4,6-Dimethyl-1-oxidopyrimidin-1-ium has unique properties that make it a valuable tool for investigating the role of free radicals in various diseases. Further research on 4,6-Dimethyl-1-oxidopyrimidin-1-ium and its derivatives is needed to develop new spin traps with improved sensitivity and specificity for specific free radicals and to investigate the role of free radicals in various diseases.
Métodos De Síntesis
4,6-Dimethyl-1-oxidopyrimidin-1-ium can be synthesized by the oxidation of 4,6-dimethylpyrimidine with lead tetraacetate or potassium permanganate. The reaction yields 4,6-Dimethyl-1-oxidopyrimidin-1-ium as a yellowish-orange crystalline solid. The purity of 4,6-Dimethyl-1-oxidopyrimidin-1-ium can be further improved by recrystallization from ethanol or acetonitrile.
Propiedades
IUPAC Name |
4,6-dimethyl-1-oxidopyrimidin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(2)8(9)4-7-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBUMJJZANUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=N1)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-oxidopyrimidin-1-ium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)
![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)
